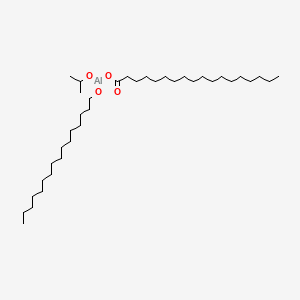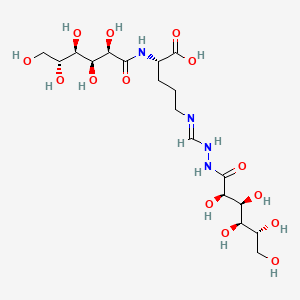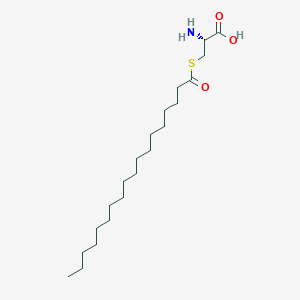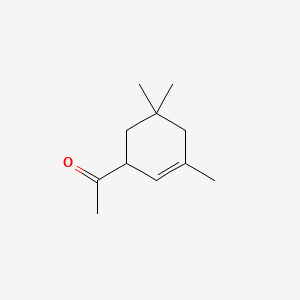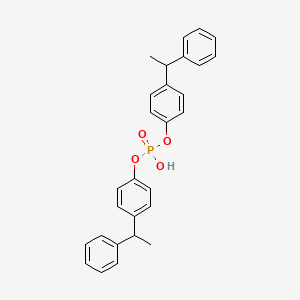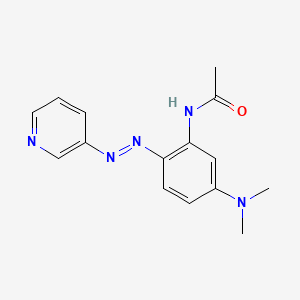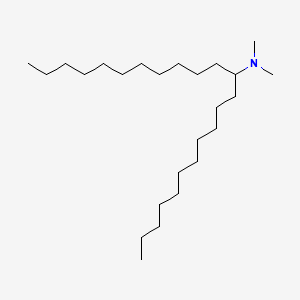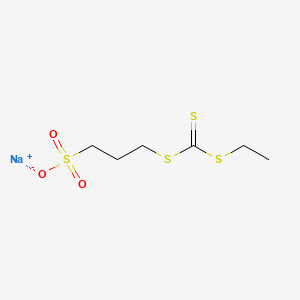
2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine is a chemical compound that belongs to the class of benzisothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties . The compound’s structure consists of a benzisothiazole ring fused with an amine group, making it a versatile molecule for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine typically involves the reaction of 1,2-benzisothiazol-3-one sodium salt with N,N-dimethylpropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 25-30°C . The reaction mixture is stirred for several hours until the desired product is formed, which is then purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. The compound is then isolated and purified using industrial-scale chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; temperature0-25°C.
Reduction: Sodium borohydride, lithium aluminum hydride; temperature0-25°C.
Substitution: Halogens, electrophiles; temperature25-50°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted benzisothiazole derivatives.
Aplicaciones Científicas De Investigación
2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine involves its interaction with microbial cell membranes and enzymes. The compound disrupts the cell membrane integrity, leading to cell lysis and death. Additionally, it inhibits key enzymes involved in microbial metabolism, thereby preventing their growth and proliferation . The molecular targets include bacterial cell wall synthesis enzymes and fungal ergosterol biosynthesis pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzothiazole: An aromatic heterocyclic compound with similar antimicrobial properties.
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization and antimicrobial activity.
1,2-Benzisothiazol-3-one: A precursor in the synthesis of various benzisothiazole derivatives with antimicrobial properties.
Uniqueness
2-(1,2-Benzisothiazol-3-yloxy)-N,N-dimethylpropylamine stands out due to its unique combination of a benzisothiazole ring and an amine group, which enhances its biological activity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its broad-spectrum antimicrobial activity make it a valuable compound in both research and industrial settings .
Propiedades
Número CAS |
94087-31-7 |
|---|---|
Fórmula molecular |
C12H16N2OS |
Peso molecular |
236.34 g/mol |
Nombre IUPAC |
2-(1,2-benzothiazol-3-yloxy)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C12H16N2OS/c1-9(8-14(2)3)15-12-10-6-4-5-7-11(10)16-13-12/h4-7,9H,8H2,1-3H3 |
Clave InChI |
RPTSTYWJKBQOIF-UHFFFAOYSA-N |
SMILES canónico |
CC(CN(C)C)OC1=NSC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


